molecular formula C12H10F8O3S B1305823 1h,1h,5h-octafluoropentyl p-toluenesulfonate CAS No. 2264-00-8

1h,1h,5h-octafluoropentyl p-toluenesulfonate

Cat. No.: B1305823
CAS No.: 2264-00-8
M. Wt: 386.26 g/mol
InChI Key: ACPMGBQCNGPAAY-UHFFFAOYSA-N
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Description

1h,1h,5h-octafluoropentyl p-toluenesulfonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant chemical stability and resistance to degradation. It is commonly used in various industrial applications due to its hydrophobic and oleophobic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h,1h,5h-octafluoropentyl p-toluenesulfonate typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2,2,3,3,4,4,5,5-Octafluoropentanol+4-methylbenzenesulfonyl chloride2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzenesulfonate+HCl\text{2,2,3,3,4,4,5,5-Octafluoropentanol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,2,3,3,4,4,5,5-Octafluoropentanol+4-methylbenzenesulfonyl chloride→2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1h,1h,5h-octafluoropentyl p-toluenesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

    Hydrolysis: In the presence of water and a base, the sulfonate ester can hydrolyze to form the corresponding alcohol and sulfonic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Base (e.g., sodium hydroxide) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Corresponding substituted products (e.g., amines or thiols).

    Hydrolysis: 2,2,3,3,4,4,5,5-Octafluoropentanol and 4-methylbenzenesulfonic acid.

    Reduction: 2,2,3,3,4,4,5,5-Octafluoropentanol.

Scientific Research Applications

1h,1h,5h-octafluoropentyl p-toluenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Employed in the modification of biomolecules to enhance their stability and resistance to enzymatic degradation.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of coatings and surface treatments to impart hydrophobic and oleophobic properties to materials.

Mechanism of Action

The mechanism of action of 1h,1h,5h-octafluoropentyl p-toluenesulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. Additionally, the fluorinated chain provides hydrophobic interactions, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
  • 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
  • Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether

Uniqueness

1h,1h,5h-octafluoropentyl p-toluenesulfonate is unique due to its combination of a highly fluorinated chain and a sulfonate ester group. This combination imparts both hydrophobic and ionic properties, making it particularly useful in applications requiring surface modification and chemical stability. The presence of the sulfonate group also allows for specific interactions with biomolecules, which is not as prominent in similar compounds that lack this functional group.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F8O3S/c1-7-2-4-8(5-3-7)24(21,22)23-6-10(15,16)12(19,20)11(17,18)9(13)14/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPMGBQCNGPAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379733
Record name 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2264-00-8
Record name 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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